
1,2-DihydroLoteprednolEtabonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro Loteprednol etabonate: is a synthetic corticosteroid designed for ophthalmic use. It is a derivative of prednisolone and is known for its potent anti-inflammatory properties. This compound is primarily used to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dihydro Loteprednol etabonate is synthesized through structural modifications of prednisolone-related compounds.
Industrial Production Methods: The industrial production of 1,2-Dihydro Loteprednol etabonate involves a series of chemical reactions, including esterification and hydrolysis. The process is designed to ensure high purity and yield of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihydro Loteprednol etabonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,2-Dihydro Loteprednol etabonate .
Applications De Recherche Scientifique
1,2-Dihydro Loteprednol etabonate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of corticosteroids.
Biology: It is used to investigate the cellular and molecular mechanisms of inflammation and immune response.
Medicine: It is used in the development of new ophthalmic formulations for the treatment of inflammatory eye conditions.
Industry: It is used in the production of ophthalmic suspensions and gels for commercial use.
Mécanisme D'action
1,2-Dihydro Loteprednol etabonate exerts its effects by interacting with specific intracellular receptors and subsequently binding to DNA to modify gene expression. This results in the induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Specifically, it induces phospholipase A2 inhibitory proteins (collectively called lipocortins), which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
Prednisolone: A corticosteroid with similar anti-inflammatory properties but higher potential for systemic side effects.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects but a higher risk of causing elevated intraocular pressure.
Fluorometholone: A corticosteroid used for similar ophthalmic conditions but with a different safety profile
Uniqueness: 1,2-Dihydro Loteprednol etabonate is unique due to its design as a “soft drug,” which means it is active locally at the site of administration and then rapidly metabolized to inactive components. This minimizes the chance for adverse effects, making it a safer option for long-term use in treating inflammatory eye conditions .
Propriétés
Formule moléculaire |
C24H33ClO7 |
|---|---|
Poids moléculaire |
469.0 g/mol |
Nom IUPAC |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1 |
Clé InChI |
MRTXSPBAHVGOKO-HROMYWEYSA-N |
SMILES isomérique |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl |
SMILES canonique |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
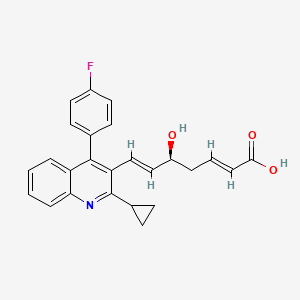
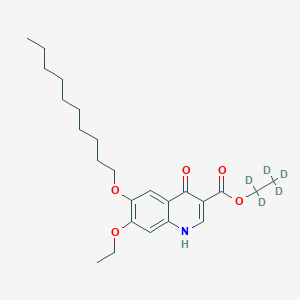

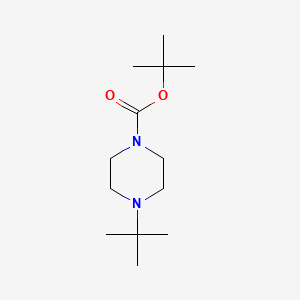
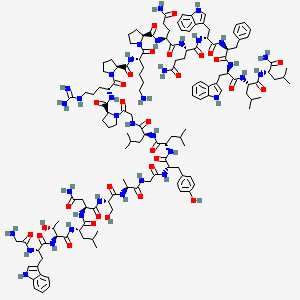

![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
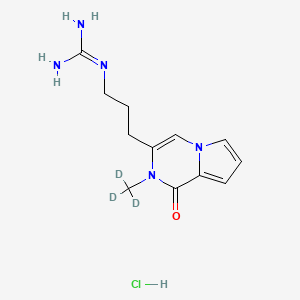
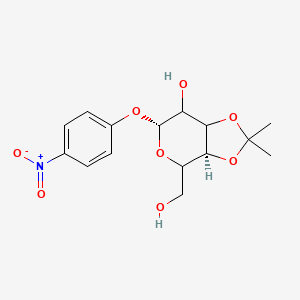


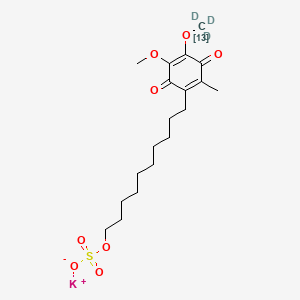
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
